S-Phenyl-L-cysteine
Overview
Description
S-Phenyl-L-cysteine is an amino acid with the molecular formula C9H11NO2S and a molecular weight of 197.25 . It is also known by other names such as 3-(Phenylthio)-L-Alanine and 4-Thia-L-homophenylalanine .
Synthesis Analysis
S-Phenyl-L-cysteine can be synthesized in a highly efficient manner from inexpensive bromobenzene using tryptophan synthase through a chemoenzymatic method . The process starts with the reaction of magnesium and bromobenzene, followed by a Grignard reaction, and then hydrolysis and enzymatic synthesis using tryptophan synthase .Molecular Structure Analysis
The molecular structure of S-Phenyl-L-cysteine consists of a phenyl group attached to a cysteine molecule via a sulfur atom . The SMILES string representation of the molecule isNC@@HC(O)=O
. Chemical Reactions Analysis
S-Phenyl-L-cysteine can be synthesized from thiophenol and L-serine using a recombinant tryptophan synthase . It can also be a precursor for the synthesis of S-phenylmercapturic acid, a urinary metabolite of benzene .Physical And Chemical Properties Analysis
S-Phenyl-L-cysteine has a density of 1.3±0.1 g/cm3, a boiling point of 361.5±37.0 °C at 760 mmHg, and a flash point of 172.4±26.5 °C . It also has a molar refractivity of 53.9±0.4 cm3, a polar surface area of 89 Å2, and a molar volume of 152.6±5.0 cm3 .Scientific Research Applications
Antiretroviral/Protease Inhibitor for HIV
S-Phenyl-L-cysteine is regarded as having potential applicability as an antiretroviral/protease inhibitor for human immunodeficiency virus (HIV) . It exhibits the dual advantages of showing long-term effects and having a chemical configuration that is comparable to the anti-AIDS drug nelfinavir . The possibility that S-Phenyl-L-cysteine can, like nelfinavir, act as an effective suppressant of HIV protease has increased the importance of developing more tractable approaches for producing these chemical compounds .
Chemoenzymatic Synthesis
Optically active S-Phenyl-L-cysteine was prepared in a highly efficient manner from inexpensive bromobenzene using tryptophan synthase through a chemoenzymatic method . The chemoenzymatic method used a four-step reaction sequence, starting with the reaction of magnesium and bromobenzene, followed by a Grignard reaction, and then hydrolysis and enzymatic synthesis using tryptophan synthase .
Biological Activation Mechanisms
The potential for the synthesis of phenyl-L-cysteine and its use in multiple biological activation mechanisms has been underscored . This has inspired pharmaceutical chemical scientists to explore new and effective routes to its synthesis .
Peptide Synthesis
S-Phenyl-L-cysteine is used in peptide synthesis . It is one of the amino acids, resins, and reagents used for peptide synthesis .
Reaction with Metabolites of Benzene
S-Phenyl-L-cysteine reacts with the metabolites of benzene. This reaction was studied in the context of characterizing the major adducts formed by the reaction of the metabolites of benzene with rat hemoglobin in vivo .
Preparation of Active S-Phenyl-L-cysteine
S-Phenyl-L-cysteine was synthesized from thiophenol and L-serine using a recombinant tryptophan synthase . This method resulted in high-purity, optically active S-Phenyl-L-cysteine being efficiently and inexpensively obtained in a total yield of 81.3% (>99.9% purity) .
Safety And Hazards
S-Phenyl-L-cysteine is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this chemical .
properties
IUPAC Name |
(2R)-2-amino-3-phenylsulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUBQWNJDIAEES-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187882 | |
Record name | beta-Phenylcysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Sigma-Aldrich MSDS] | |
Record name | S-Phenylcysteine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17692 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
S-Phenyl-L-cysteine | |
CAS RN |
34317-61-8 | |
Record name | beta-Phenylcysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034317618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Phenylcysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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